molecular formula C15H17NO4 B2552351 (S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate CAS No. 200184-60-7

(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate

Cat. No.: B2552351
CAS No.: 200184-60-7
M. Wt: 275.304
InChI Key: PHWGPICRKIRWAG-ZDUSSCGKSA-N
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Description

(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative featuring a benzyl ester at position 1, a methyl ester at position 2, and a methylene group at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and chiral auxiliaries. Its stereochemistry (S-configuration) and substituent arrangement confer unique reactivity and selectivity, making it valuable in asymmetric catalysis and medicinal chemistry.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-11-8-13(14(17)19-2)16(9-11)15(18)20-10-12-6-4-3-5-7-12/h3-7,13H,1,8-10H2,2H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWGPICRKIRWAG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=C)CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=C)CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophiles such as alkyl halides or amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Various pyrrolidine derivatives.

Scientific Research Applications

(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate: has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is a precursor in the synthesis of antiviral drugs and other pharmaceuticals.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, the compound may inhibit viral replication by interfering with viral enzymes or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly influences the physical, chemical, and biological properties of pyrrolidine derivatives. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituent at Position 4 Molecular Formula Molecular Weight Physical State Key Applications References
(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate Methylidene (CH₂) C₁₅H₁₇NO₄ 275.30 (calc.) Oil (hypothesized) Chiral building block; potential for cycloadditions or hydrogenation
(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate Oxo (O) C₁₄H₁₅NO₅ 277.27 Crystalline solid Intermediate in arginase inhibitor synthesis
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate None (H) C₁₄H₁₇NO₄ 263.29 Clear oil General proline derivative; precursor for peptide modifications
(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate Amino (NH₂) C₁₄H₁₈N₂O₄ 278.30 Solid (hydrochloride salt available) Peptide synthesis; chiral amine scaffolds
(2R,3S,4S)-1-Benzyl 2-methyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate Hydroxy (OH) C₁₅H₁₉NO₅ 293.31 Not reported Stereoselective synthesis; potential glycosylation or phosphorylation sites

Physical Properties and Stability

  • Melting Points : Oxo derivatives (e.g., CAS 16217-15-5) are typically crystalline solids, while esterified variants (e.g., 4-methylidene) are oils.
  • Storage: Unsubstituted derivatives (e.g., CAS 5211-23-4) require storage at 2–8°C under dry conditions, whereas amino derivatives may need inert atmospheres.

Biological Activity

(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate is a complex organic compound notable for its unique structure and potential biological activities. This compound, with the molecular formula C15H17NO4C_{15}H_{17}NO_4 and a molecular weight of approximately 275.3 g/mol, features a pyrrolidine ring that is substituted with a methylene group, benzyl ester, and methyl ester groups.

Property Value
Molecular FormulaC15H17NO4
Molecular Weight275.3 g/mol
IUPAC NameThis compound
CAS Number200184-60-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate the activity of specific enzymes and receptors, which can lead to significant pharmacological effects.

Potential Therapeutic Applications

  • Anti-Cancer Activity : Research indicates that compounds structurally related to this compound exhibit anti-cancer properties. For instance, analogs designed to target nucleophosmin 1 (NPM1) have shown potent growth inhibitory effects against various cancer cell lines, suggesting that similar mechanisms may be exploitable for this compound .
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, although specific mechanisms remain to be fully elucidated.
  • Neuroprotective Effects : The compound's structural characteristics may confer neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Study on Anti-Cancer Agents

A study focused on nucleophosmin inhibitors synthesized analogs related to this compound. Among these analogs, several demonstrated significant growth inhibition in cancer cell lines:

  • GI50 Values : Compounds showed GI50 values as low as 0.19μM0.19\mu M against renal cancer cells and 0.22μM0.22\mu M against lung cancer cells.
  • Apoptosis Induction : Specific compounds led to dose-dependent apoptosis in leukemia cell lines, indicating a promising avenue for therapeutic development .

Comparative Analysis with Similar Compounds

Compound Biological Activity
This compoundPotential anti-cancer and anti-inflammatory effects
(S)-4-Methylene-pyrrolidine-1,2-dicarboxylic acidExhibits similar reactivity but different biological profiles

Synthesis Routes

The synthesis of this compound involves multiple steps:

  • Formation of the Pyrrolidine Ring : Initiated from suitable precursors through cyclization reactions.
  • Methylene Group Introduction : Achieved via substitution reactions using reagents like methylene iodide.
  • Esterification : Involves the introduction of benzyl and methyl ester groups through reactions with benzyl alcohol and methanol in the presence of acid catalysts.

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